molecular formula C16H18FN3O2 B2704554 N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211098-20-2

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2704554
CAS RN: 1211098-20-2
M. Wt: 303.337
InChI Key: BLCCGXLBLPYPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by the research group of Dr. Stephen W. Fesik at Vanderbilt University Medical Center. Since then, it has been extensively studied for its potential applications in cancer treatment, inflammation, and other diseases.

Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds related to N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide have been utilized in the development of selective radioligands for imaging. For example, a study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the potential of fluorine-containing compounds in the development of diagnostic tools for neuroimaging and the study of neurological diseases (Dollé et al., 2008).

Ligand-Protein Interactions and Drug Design

Another study on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, demonstrates the compound's potential in ligand-protein interactions, highlighting its usefulness in drug design and discovery. The study by Mary et al. (2020) provides insight into the photovoltaic efficiency modeling of these compounds, suggesting their application in the development of new drugs and therapeutic agents (Mary et al., 2020).

Antiallergic and Analgesic Agents

Compounds structurally similar to N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their potential as antiallergic and analgesic agents. For instance, Menciu et al. (1999) and Fouchard et al. (2001) discuss the synthesis and pharmacological evaluation of related compounds, demonstrating their significant potential in treating allergies and pain (Menciu et al., 1999; Fouchard et al., 2001).

Anticancer Activity

Hammam et al. (2005) explore the novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity, indicating the potential of fluorine-substituted compounds in cancer treatment. This research suggests that compounds with similar fluorine modifications could be explored for their anticancer properties (Hammam et al., 2005).

Quantum Chemical Insight into Molecular Structure and Drug Design

Studies on the molecular structure, NBO analysis, and drug likeness of similar compounds have been conducted to provide quantum chemical insights, which are crucial for the design and development of new pharmaceuticals. For example, Mary et al. (2020) investigated the structure and interactions of a novel anti-COVID-19 molecule, demonstrating the compound's potential in antiviral therapy (Mary et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCCGXLBLPYPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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